molecular formula C8H6BF3O3 B13985491 1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole

1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole

Cat. No.: B13985491
M. Wt: 217.94 g/mol
InChI Key: LJLZTJRJIUBDBF-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzoxaborole ring system. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to active sites on enzymes or receptors, thereby modulating their activity. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H6BF3O3

Molecular Weight

217.94 g/mol

IUPAC Name

1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)15-6-1-2-7-5(3-6)4-14-9(7)13/h1-3,13H,4H2

InChI Key

LJLZTJRJIUBDBF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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